Cas no 825638-00-4 (3-Pyridinecarbonitrile, 6-chloro-4-(2-methylphenyl)-)

3-Pyridinecarbonitrile, 6-chloro-4-(2-methylphenyl)- structure
825638-00-4 structure
Product Name:3-Pyridinecarbonitrile, 6-chloro-4-(2-methylphenyl)-
CAS No:825638-00-4
MF:C13H9ClN2
MW:228.676961660385
CID:687970
PubChem ID:11368183
Update Time:2025-04-19

3-Pyridinecarbonitrile, 6-chloro-4-(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonitrile, 6-chloro-4-(2-methylphenyl)-
    • 6-chloro-4-(2-methylphenyl)pyridine-3-carbonitrile
    • 825638-00-4
    • 6-Chloro-4-(o-tolyl)nicotinonitrile
    • JBOJBRDWKDVJOL-UHFFFAOYSA-N
    • SCHEMBL5555501
    • DTXSID40463756
    • 6-chloro-4-o-tolyl-nicotinonitrile
    • Inchi: 1S/C13H9ClN2/c1-9-4-2-3-5-11(9)12-6-13(14)16-8-10(12)7-15/h2-6,8H,1H3
    • InChI Key: JBOJBRDWKDVJOL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C#N)C=N1)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 228.0454260g/mol
  • Monoisotopic Mass: 228.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 36.7Ų

3-Pyridinecarbonitrile, 6-chloro-4-(2-methylphenyl)- Pricemore >>

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